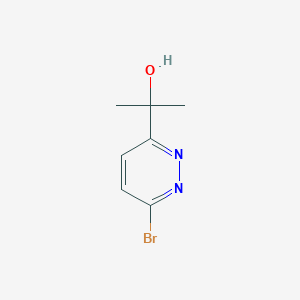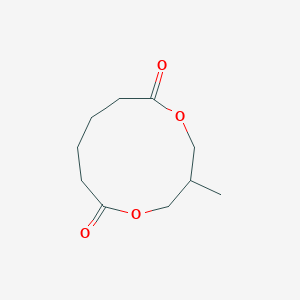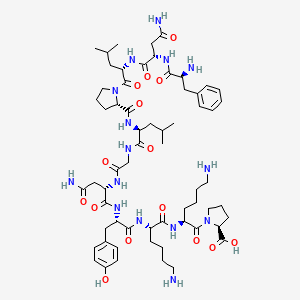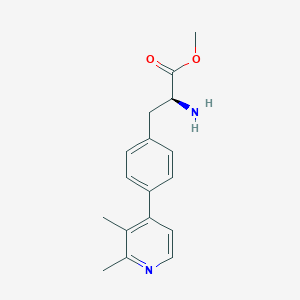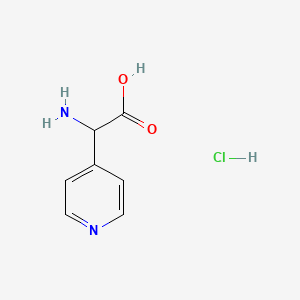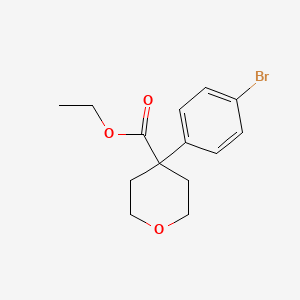![molecular formula C32H53FeP2 B12329850 (S)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B12329850.png)
(S)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-[®-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents. This often involves lithiation followed by reaction with suitable electrophiles.
Phosphine Introduction: The functionalized ferrocene derivative is then reacted with dicyclohexylphosphine and di-tert-butylphosphine under controlled conditions to introduce the phosphine groups.
Chiral Resolution: The resulting mixture of diastereomers is separated using chromatographic techniques to obtain the desired (S)-1-[®-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-1-[®-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides under mild conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Coordination: It forms stable complexes with various transition metals, which are crucial for its catalytic activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used to form coordination complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted ferrocenyl derivatives.
Coordination: Metal-phosphine complexes.
科学的研究の応用
(S)-1-[®-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral properties are exploited in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly those requiring high enantioselectivity.
Industry: Used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
作用機序
The mechanism by which (S)-1-[®-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine exerts its effects involves the formation of chiral metal complexes. These complexes facilitate asymmetric catalysis by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets include various transition metals, and the pathways involved are typically those associated with catalytic cycles in asymmetric synthesis.
類似化合物との比較
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another widely used phosphine ligand in asymmetric catalysis.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Known for its high enantioselectivity in various catalytic reactions.
1,2-Bis(diphenylphosphino)ethane (dppe): Commonly used in coordination chemistry and catalysis.
Uniqueness
(S)-1-[®-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine is unique due to its specific chiral configuration and the presence of both dicyclohexylphosphino and di-tert-butylphosphine groups. This combination provides a distinct steric and electronic environment, enhancing its ability to induce high enantioselectivity in catalytic reactions.
特性
分子式 |
C32H53FeP2 |
|---|---|
分子量 |
555.6 g/mol |
InChI |
InChI=1S/C27H47P2.C5H6.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-4H,5H2;/t21-;;/m0../s1 |
InChIキー |
BPWSKWDAFSTSRT-FGJQBABTSA-N |
異性体SMILES |
C[C@@H]([C]1C=CC=C1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
正規SMILES |
CC([C]1C=CC=C1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1C=CC=C1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


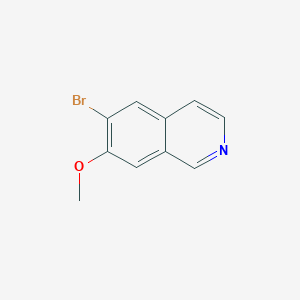


![1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, methyl ester, (1R,2S,5R)-](/img/structure/B12329777.png)
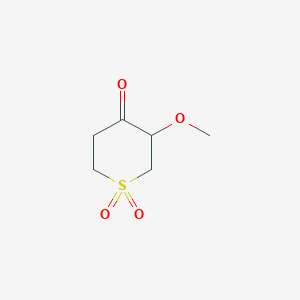

![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B12329786.png)

